molecular formula C22H18FN5O4S B2863579 methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate CAS No. 895794-48-6

methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate

Cat. No.: B2863579
CAS No.: 895794-48-6
M. Wt: 467.48
InChI Key: VEWKXVSFFWRRNL-UHFFFAOYSA-N
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Description

Methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate is a structurally complex heterocyclic compound featuring a triazolothiazole core fused with a 2-fluorophenyl substituent, linked via an ethylcarbamoyl chain to a benzoate ester.

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4S/c1-32-21(31)13-6-8-14(9-7-13)25-20(30)19(29)24-11-10-15-12-33-22-26-18(27-28(15)22)16-4-2-3-5-17(16)23/h2-9,12H,10-11H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWKXVSFFWRRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate typically involves multi-step reactions. One common approach is the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of triazolothiazole derivatives . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets. The triazolothiazole moiety can bind to various enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect multiple pathways, including those involved in cell proliferation, inflammation, and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s structural uniqueness lies in its triazolothiazole-fluorophenyl core coupled with dual amide linkages. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Triazolothiazole 2-Fluorophenyl, ethylcarbamoyl, benzoate ester Hypothesized kinase/adenosine receptor -
2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (24) Benzothiazole Acetamido, sulfonamide, carboxamide Kinase inhibition (inferred from synthesis)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, methoxy benzoate Herbicidal (structural similarity to sulfonylureas)
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole Phenylacetyl, carbamate Antimicrobial (via triazole scaffold)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The ethylcarbamoyl and benzoate ester groups may undergo hydrolysis in vivo, contrasting with sulfonamide-linked analogs (e.g., compound 24), which are more metabolically stable .

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